
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as NOCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various cellular pathways that are involved in cancer progression and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide in lab experiments include its high solubility in water and its ability to easily penetrate cell membranes. Additionally, this compound exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its relatively low stability and its susceptibility to degradation under certain conditions.
Orientations Futures
There are several future directions for research on 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on optimizing the synthesis method of this compound to increase its yield and stability.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anticancer and anti-inflammatory properties and has been shown to possess various biochemical and physiological effects. The synthesis of this compound involves a multi-step process, and its use in lab experiments has both advantages and limitations. Future research on this compound should focus on investigating its use in combination with other chemotherapeutic agents, elucidating its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process, starting with the reaction of 4-phenoxyaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with malonic acid in the presence of a catalyst to produce a chromene derivative. Finally, the nitration of the chromene derivative using nitric acid and acetic anhydride produces this compound. The overall yield of this compound synthesis is approximately 60%.
Applications De Recherche Scientifique
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers.
Propriétés
IUPAC Name |
6-nitro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-21(19-13-14-12-16(24(27)28)8-11-20(14)30-22(19)26)23-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUAATYNKUOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)


![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)
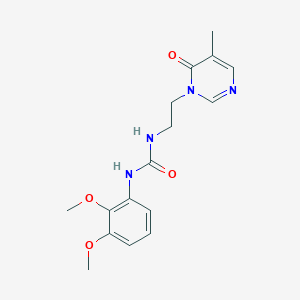
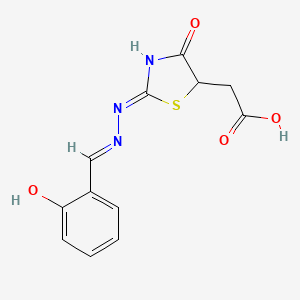
![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
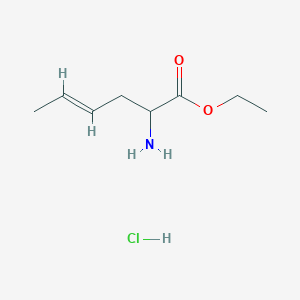
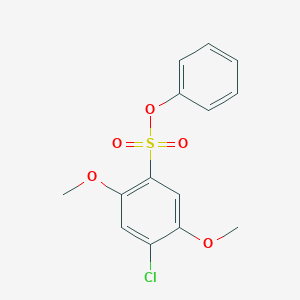
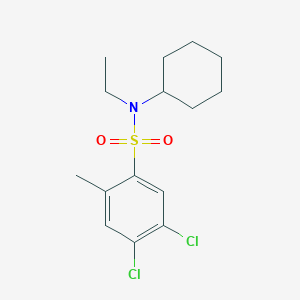

![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)